molecular formula C6H2BrCl3Zn B14883666 2,4,6-TrichlorophenylZinc bromide

2,4,6-TrichlorophenylZinc bromide

Cat. No.: B14883666
M. Wt: 325.7 g/mol
InChI Key: DIICKFLGPXEROQ-UHFFFAOYSA-M
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Description

2,4,6-TrichlorophenylZinc bromide is an organozinc compound that features a zinc atom bonded to a 2,4,6-trichlorophenyl group and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TrichlorophenylZinc bromide typically involves the reaction of 2,4,6-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2,4,6-Trichlorophenyl bromide+Zn2,4,6-TrichlorophenylZinc bromide\text{2,4,6-Trichlorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,4,6-Trichlorophenyl bromide+Zn→2,4,6-TrichlorophenylZinc bromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TrichlorophenylZinc bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.

    Reduction: It can participate in reduction reactions where the zinc center is reduced.

    Substitution: The 2,4,6-trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of functionalized organic compounds.

Scientific Research Applications

2,4,6-TrichlorophenylZinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-TrichlorophenylZinc bromide involves the transfer of the 2,4,6-trichlorophenyl group to a target molecule. This process typically occurs through a nucleophilic attack on the zinc center, followed by the release of the bromide ion. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TribromophenylZinc bromide: Similar in structure but with bromine atoms instead of chlorine.

    2,4,6-TrifluorophenylZinc bromide: Features fluorine atoms instead of chlorine.

    PhenylZinc bromide: Lacks the halogen substituents on the phenyl ring.

Uniqueness

2,4,6-TrichlorophenylZinc bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where such properties are desired.

Properties

Molecular Formula

C6H2BrCl3Zn

Molecular Weight

325.7 g/mol

IUPAC Name

bromozinc(1+);1,3,5-trichlorobenzene-6-ide

InChI

InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-5(8)3-6(9)2-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

DIICKFLGPXEROQ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C([C-]=C1Cl)Cl)Cl.[Zn+]Br

Origin of Product

United States

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